molecular formula C19H16N4O4S B2489384 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 955685-76-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2489384
CAS No.: 955685-76-4
M. Wt: 396.42
InChI Key: XYLMETZHTXTPEF-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a 3-(p-tolyl)ureido group and at position 4 with a benzo[d][1,3]dioxol-5-yl carboxamide. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is a common pharmacophore in medicinal chemistry, contributing to enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-11-2-4-12(5-3-11)21-18(25)23-19-22-14(9-28-19)17(24)20-13-6-7-15-16(8-13)27-10-26-15/h2-9H,10H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLMETZHTXTPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the coupling of the thiazole derivative with the urea component under specific reaction conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating this moiety have shown significant cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF-7. In one study, compounds demonstrated IC50 values lower than that of the reference drug doxorubicin, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

Synthesis and Structural Studies

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step reactions that may include cycloaddition processes or other organic transformations. Crystallographic studies have been conducted to determine the precise molecular structure and interactions within the compound .

Table 2: Synthesis Overview

Reaction TypeKey ReagentsYield (%)
CycloadditionN-(3,4-methylenedioxybenzylidene) benzylamine85
AcylationNaproxen acylchloride75

Broader Applications

Beyond cancer treatment, compounds with similar structural features have been explored for various other applications:

  • Antimicrobial Activity : Benzodioxole derivatives have exhibited antibacterial properties against a range of pathogens.
  • Neuroprotective Effects : Some derivatives are being investigated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
  • Fluorescent Probes : The optical properties of these compounds make them suitable candidates for use in imaging techniques such as near-infrared fluorescence imaging in vivo .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Study on Cancer Cell Lines : A study showed that this compound significantly inhibited tumor growth in xenograft models when administered orally, demonstrating its therapeutic potential against drug-resistant variants of prostate cancer .
  • Molecular Docking Studies : Investigations into the binding affinity of this compound with target proteins revealed promising interactions that could lead to the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Comparisons

Role of the Benzo[d][1,3]dioxol-5-yl Group
  • Target Compound vs. LUF7746: Both incorporate the benzo[d][1,3]dioxol-5-yl group, but LUF7746 attaches it to a pyridine scaffold, enabling covalent receptor binding via a fluorosulfonyl warhead . In contrast, the target compound’s thiazole core may favor non-covalent interactions.
  • Target Compound vs. D14-D20 : The penta-2,4-dienamide scaffold in D14-D20 lacks the thiazole ring but shares the benzo[d][1,3]dioxol-5-yl group. This suggests divergent biological targets, as conjugated dienes often exhibit distinct electronic properties compared to aromatic heterocycles .
Impact of the Ureido Substituent
  • The 3-(p-tolyl)ureido group in the target compound contrasts with the thioxo group in ’s urease inhibitors. Thioxothiazolidinyl derivatives exhibit potent urease inhibition (IC50 as low as 0.8 µM), likely due to sulfur’s nucleophilic reactivity .
Thiazole vs. Alternative Heterocycles
  • Thiazole vs. Thiazoles, with their sulfur atom, may improve metabolic stability or modulate electron distribution.
  • Thiazole vs. Pyridine (LUF7746) : Pyridine’s basic nitrogen enables protonation at physiological pH, affecting solubility and membrane permeability. Thiazoles are less basic, possibly favoring blood-brain barrier penetration .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step may include the formation of thiazole derivatives through reactions involving benzo[d][1,3]dioxole and various urea derivatives. Such synthetic pathways often utilize 1,3-dipolar cycloaddition reactions or similar methodologies to achieve the desired structural configuration.

Biological Activity

The biological activities of this compound have been primarily focused on its anticancer properties. Several studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

In a study evaluating similar compounds, several derivatives demonstrated potent anticancer activity with IC50 values lower than those of established chemotherapeutics like doxorubicin. For instance, compounds with the benzo[d][1,3]dioxole moiety showed IC50 values in the range of 1.54 µM to 4.52 µM against HepG2 and MCF7 cell lines, respectively .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Compound AHCT1161.54
Compound BMCF74.52

The mechanisms underlying the anticancer activity of this compound may involve:

  • EGFR Inhibition : Many benzo[d][1,3]dioxole derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation.
  • Apoptosis Induction : Studies have indicated that these compounds can trigger apoptosis via pathways involving mitochondrial proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Investigations into cell cycle dynamics revealed that these compounds can induce cell cycle arrest at various phases, thereby halting cancer cell proliferation .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole-containing compounds suggests that specific structural features significantly influence their biological activity:

  • The presence of electron-donating groups (like methyl groups) on aromatic rings enhances cytotoxicity.
  • The thiazole ring's substitution pattern is critical; for example, modifications at the 4-position have been associated with increased potency against cancer cells .

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives related to this compound. In this study:

  • Compound C , featuring a similar backbone but different substituents, exhibited an IC50 value of 1.61 µg/mL against Jurkat cells.
  • Molecular docking studies revealed strong binding affinities with targets implicated in cancer progression, supporting the observed biological activities .

Q & A

Q. Advanced

  • Docking studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 3ERT for kinases). Prioritize poses with hydrogen bonds between the urea group and catalytic lysine residues .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) >3 Å suggests poor binding .
  • QSAR models : Train models on datasets of thiazole derivatives (IC₅₀ values, logP) to predict activity against novel targets .

What strategies optimize pharmacokinetic properties without altering core pharmacophores?

Q. Advanced

  • Prodrug design : Introduce ester groups at the carboxamide position to enhance oral bioavailability .
  • Lipophilicity adjustment : Replace p-tolyl with p-methoxyphenyl to lower logP from 3.2 to 2.8, improving aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP3A4-mediated oxidation of benzo[d][1,3]dioxole). Block with deuterium or methyl groups .

How can crystallography resolve polymorphism issues in formulation studies?

Q. Advanced

  • PXRD : Compare experimental patterns (Bruker D8 Advance) with simulated data (Mercury software) to identify polymorphs .
  • Thermal analysis : DSC/TGA detects hydrates or solvates. Melting points >200°C suggest stable crystalline forms .
  • Co-crystallization : Screen with excipients (e.g., mannitol, PVP) to stabilize the preferred polymorph .

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